

Application Notes and Protocols for AV-5080 Plaque Reduction Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating significant antiviral activity against a broad range of influenza A and B virus strains, including those resistant to oseltamivir.[1][2][3][4][5] This document provides a detailed protocol for a plaque reduction assay to evaluate the in vitro antiviral efficacy of **AV-5080**. Additionally, it summarizes the key quantitative data on **AV-5080**'s activity and illustrates its mechanism of action and the experimental workflow.

Data Presentation

The antiviral activity of **AV-5080** has been quantified through in vitro assays, with the following data highlighting its potency against influenza neuraminidase and in cell-based assays.

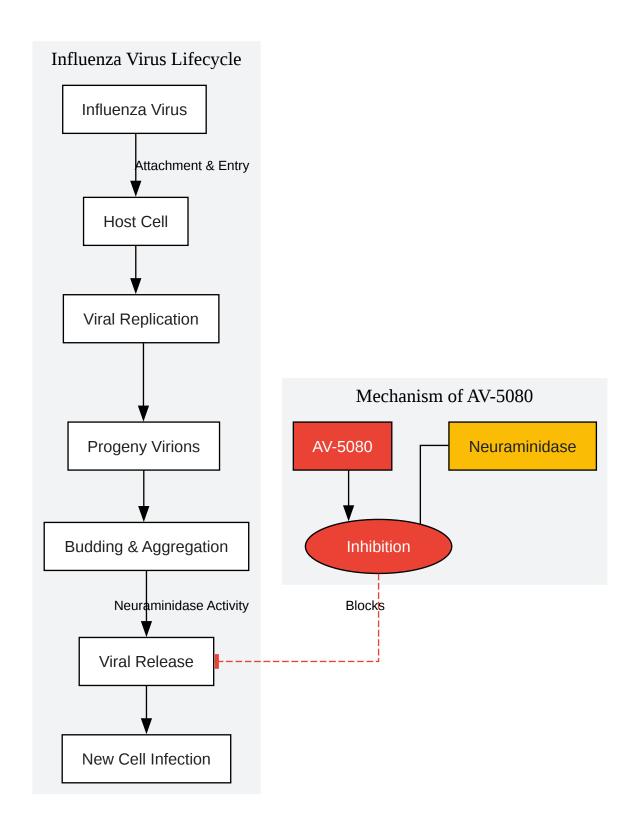


Parameter	Virus/Enzyme	Value	Comparison
IC50	Neuraminidase of A/duck/Minnesota/152 5/1981 (H5N1)	0.03 nM	Similar or better than Oseltamivir
IC50	Neuraminidase of A/Perth/265/2009 (H1N1, 275H)	0.07 nM	Similar or better than Oseltamivir
EC90	A/California/07/2009 (H1N1) in MDCK cells	0.71 ± 0.24 nM	28 times lower than that for Oseltamivir

Signaling Pathway: Mechanism of Action of AV-5080

AV-5080 targets the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of progeny virions from infected host cells. By inhibiting neuraminidase, **AV-5080** prevents the cleavage of sialic acid residues, causing newly formed viral particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.





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Caption: Mechanism of action of AV-5080 as a neuraminidase inhibitor.



Experimental Protocols Plaque Reduction Assay Protocol for AV-5080

This protocol is designed to determine the concentration of **AV-5080** required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock (e.g., A/California/07/2009/H1N1)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- AV-5080 compound
- Overlay medium (e.g., 2X MEM, agarose)
- Crystal Violet staining solution
- Phosphate Buffered Saline (PBS)
- 6-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- · Cell Seeding:
 - One day prior to infection, seed MDCK cells into 6-well plates at a density that will ensure a confluent monolayer on the day of infection.
 - Incubate overnight at 37°C with 5% CO2.



- Preparation of Virus Dilutions and Compound Concentrations:
 - On the day of the experiment, prepare serial dilutions of the influenza virus stock in serumfree DMEM. The optimal dilution should produce 50-100 plaques per well.
 - Prepare serial dilutions of AV-5080 in serum-free DMEM. A typical concentration range to test would be from 0.01 nM to 100 nM.

Infection:

- Wash the confluent MDCK cell monolayers twice with PBS.
- Infect the cells by adding 200 μL of the appropriate virus dilution to each well.
- Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.

Treatment:

- After the incubation period, remove the virus inoculum.
- Add 2 mL of the prepared AV-5080 dilutions to the corresponding wells. Include a virus control (no compound) and a cell control (no virus, no compound).

Overlay:

- Prepare the agarose overlay medium. Mix equal volumes of 2X MEM and 1.2% molten agarose (cooled to 42°C).
- Carefully add 2 mL of the agarose overlay to each well.
- Allow the overlay to solidify at room temperature.

Incubation:

 Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.



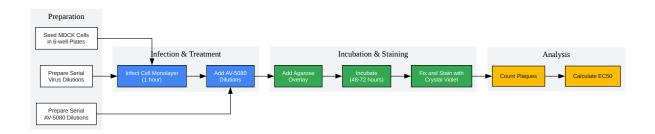
• Plaque Visualization:

- Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
- Carefully remove the agarose overlay.
- Stain the cell monolayer by adding 1 mL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
- Gently wash the plates with water to remove excess stain and allow them to air dry.

Data Analysis:

- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each concentration of AV-5080 compared to the virus control.
- Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram





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